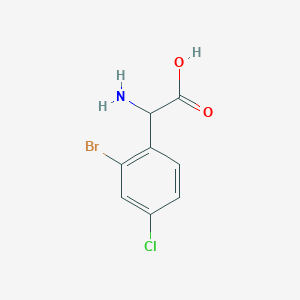

2-Amino-2-(2-bromo-4-chlorophenyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-2-(2-bromo-4-chlorophenyl)acetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a central carbon atom, which is also bonded to a 2-bromo-4-chlorophenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-bromo-4-chlorophenyl)acetic acid typically involves the reaction of 2-bromo-4-chlorobenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to yield the desired amino acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-2-(2-bromo-4-chlorophenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group (-NO2).

Reduction: The carboxylic acid group can be reduced to an alcohol (-OH).

Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

Oxidation: Formation of 2-nitro-2-(2-bromo-4-chlorophenyl)acetic acid.

Reduction: Formation of 2-amino-2-(2-bromo-4-chlorophenyl)ethanol.

Substitution: Formation of 2-amino-2-(2-hydroxy-4-chlorophenyl)acetic acid or 2-amino-2-(2-amino-4-chlorophenyl)acetic acid.

Applications De Recherche Scientifique

Chemistry

2-Amino-2-(2-bromo-4-chlorophenyl)acetic acid serves as a versatile reagent in organic synthesis. Its unique structure allows it to act as a building block for various chemical transformations, including:

- Synthesis of Pharmaceuticals : It is employed in the synthesis of biologically active compounds, particularly in drug development.

- Organic Synthesis : The compound is used to create derivatives that can serve different functions in chemical reactions.

Biology

Research into the biological activities of this compound has revealed several promising applications:

- Neurotransmitter Modulation : The compound acts as a modulator at neurotransmitter receptors, influencing synaptic transmission and potentially aiding in cognitive functions and mood regulation.

- Antimicrobial Properties : Studies indicate that it exhibits antimicrobial activity against various pathogens, suggesting its potential use in developing new antibiotics.

Medicine

The therapeutic potential of this compound is under investigation:

- Pain Management : Preliminary studies show that it may possess analgesic properties, making it a candidate for pain relief therapies.

- Anti-inflammatory Effects : The compound has been studied for its ability to inhibit inflammatory pathways, showing promise in treating conditions like arthritis.

Case Studies and Experimental Data

Several studies have explored the biological activity and therapeutic potential of this compound:

Study on Pain Perception

In controlled animal studies, administration of this compound resulted in significant reductions in pain responses compared to control groups. This highlights its potential as an analgesic agent.

Neuroprotective Effects

Another study focused on the neuroprotective properties of the compound against glutamate-induced excitotoxicity. Results indicated that treatment significantly reduced neuronal death, suggesting a protective role in neurodegenerative diseases.

Mécanisme D'action

The mechanism of action of 2-Amino-2-(2-bromo-4-chlorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid

- 2-Amino-2-(2-chloro-4-bromophenyl)acetic acid

- 2-Amino-2-(2-bromo-4-methylphenyl)acetic acid

Uniqueness

2-Amino-2-(2-bromo-4-chlorophenyl)acetic acid is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these halogens may enhance its potency or selectivity in certain applications compared to similar compounds with different substituents.

Activité Biologique

2-Amino-2-(2-bromo-4-chlorophenyl)acetic acid, a halogenated amino acid derivative, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C8H7BrClNO2

- Molecular Weight : 264.50 g/mol

- CAS Number : 1273600-38-6

The compound features a bromine and chlorine atom attached to a phenyl ring, which influences its reactivity and biological interactions.

Research suggests that this compound may function as:

- Enzyme Inhibitor : It may inhibit specific enzymes involved in neurotransmitter pathways, potentially impacting conditions such as depression and anxiety disorders.

- Receptor Modulator : Its halogen substituents enhance binding affinity to various receptors, which could lead to increased efficacy in therapeutic applications .

Antimicrobial Properties

The compound has been studied for its antimicrobial effects against various bacterial strains. In a recent study, it demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

Additionally, it exhibited antifungal activity against Candida albicans and Fusarium oxysporum .

Neuropharmacological Effects

The compound's potential in modulating neurotransmitter systems has been explored in several studies:

- Case Study : A study indicated that derivatives of this compound could act on serotonin receptors, suggesting a role in treating mood disorders.

- Mechanistic Insights : The presence of halogen atoms is believed to enhance the compound's ability to penetrate biological membranes and interact with target proteins effectively .

Synthesis and Derivative Studies

The synthesis of this compound typically involves multi-step processes that yield derivatives with varying biological activities:

-

Synthesis Methodology : The compound is often synthesized via reactions involving bromo and chloro-substituted phenols combined with amino acids or their derivatives.

General Reaction Phenol+Amino Acid→Amino Acid Derivative

- Derivative Activity : Research has shown that modifications to the halogen substituents can significantly alter the biological activity of the derivatives, emphasizing structure-activity relationships (SAR) .

Propriétés

IUPAC Name |

2-amino-2-(2-bromo-4-chlorophenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO2/c9-6-3-4(10)1-2-5(6)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVWAVBHXVIOSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)C(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.